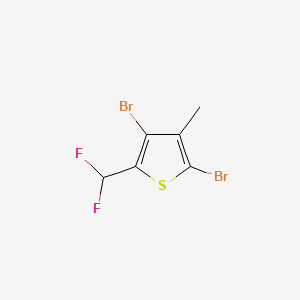
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is a halogenated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing effects, which can significantly alter the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene typically involves the bromination and fluorination of a thiophene precursor. One common method is the bromination of 3-methylthiophene followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of bromine and a suitable catalyst under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or altered thiophene rings.
Applications De Recherche Scientifique
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s binding affinity to various enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways, potentially resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-5-(difluoromethyl)-3-fluoropyridine
- 2,4-Dibromo-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine
- 2,4-Dibromo-5-(difluoromethyl)pyridine
Uniqueness
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is unique due to the presence of both bromine and fluorine atoms on a thiophene ring This combination of substituents can significantly alter its electronic properties, making it distinct from other halogenated thiophenes and pyridines
Propriétés
Formule moléculaire |
C6H4Br2F2S |
|---|---|
Poids moléculaire |
305.97 g/mol |
Nom IUPAC |
2,4-dibromo-5-(difluoromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H4Br2F2S/c1-2-3(7)4(6(9)10)11-5(2)8/h6H,1H3 |
Clé InChI |
RLCMRJXNRDHYEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Br)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















